molecular formula C13H15NO2 B12912158 5-(4-Butoxyphenyl)-1,2-oxazole CAS No. 502651-54-9

5-(4-Butoxyphenyl)-1,2-oxazole

Cat. No.: B12912158
CAS No.: 502651-54-9
M. Wt: 217.26 g/mol
InChI Key: RTCYVSYLJFBKLB-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butoxybenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized under acidic conditions to yield the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(4-Butoxyphenyl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Butoxyphenyl)-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butoxyphenyl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

502651-54-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-(4-butoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3

InChI Key

RTCYVSYLJFBKLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=NO2

Origin of Product

United States

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